molecular formula C4H3BrClNO B056726 3-Bromo-5-(chloromethyl)isoxazole CAS No. 124498-15-3

3-Bromo-5-(chloromethyl)isoxazole

Cat. No.: B056726
CAS No.: 124498-15-3
M. Wt: 196.43 g/mol
InChI Key: GQKKVODIBXQDQL-UHFFFAOYSA-N
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Description

3-Bromo-5-(chloromethyl)isoxazole is a heterocyclic compound with the molecular formula C4H3BrClNO It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Mechanism of Action

Target of Action

3-Bromo-5-(chloromethyl)isoxazole is a type of isoxazole, a five-membered heterocyclic moiety .

Mode of Action

As an isoxazole derivative, it may interact with biological targets based on its chemical diversity

Biochemical Pathways

Isoxazole derivatives have been shown to have significant biological interests , suggesting that they may influence a variety of biochemical pathways.

Pharmacokinetics

Its molecular weight is 196.43 , which may influence its pharmacokinetic properties

Result of Action

Given the significant biological interests of isoxazole derivatives , it is plausible that this compound could have notable effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(chloromethyl)isoxazole typically involves the reaction of 1,1-dibromoformaldoxime with 3-chloropropyne. This reaction proceeds under controlled conditions to yield the desired product . Another method involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) with nitrile oxide (acting as the dipole) to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chloromethyl)isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(methyl)isoxazole
  • 3-Chloro-5-(chloromethyl)isoxazole
  • 3-Iodo-5-(chloromethyl)isoxazole

Uniqueness

3-Bromo-5-(chloromethyl)isoxazole is unique due to the presence of both bromine and chlorine atoms on the isoxazole ring. This dual halogenation provides distinct reactivity and potential for further functionalization compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

3-bromo-5-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNO/c5-4-1-3(2-6)8-7-4/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKKVODIBXQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376808
Record name 3-Bromo-5-(chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124498-15-3
Record name 3-Bromo-5-(chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(chloromethyl)-1,2-oxazole
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